2,2-Dichloro-1-(2,2,4-trimethylazetidin-1-yl)ethan-1-one

Description

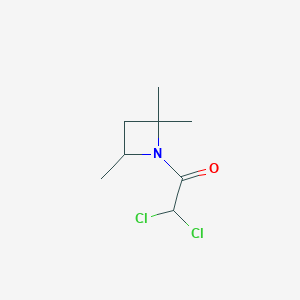

2,2-Dichloro-1-(2,2,4-trimethylazetidin-1-yl)ethan-1-one is a dichloroacetophenone derivative featuring a 2,2,4-trimethylazetidine moiety. Azetidines are four-membered nitrogen-containing heterocycles known for their high ring strain, which can enhance reactivity and influence intermolecular interactions, particularly in biological systems . The dichloroacetyl group (Cl₂C(O)–) is a common pharmacophore in agrochemicals and pharmaceuticals, contributing to electrophilic properties that facilitate binding to biological targets.

Properties

CAS No. |

73512-39-7 |

|---|---|

Molecular Formula |

C8H13Cl2NO |

Molecular Weight |

210.10 g/mol |

IUPAC Name |

2,2-dichloro-1-(2,2,4-trimethylazetidin-1-yl)ethanone |

InChI |

InChI=1S/C8H13Cl2NO/c1-5-4-8(2,3)11(5)7(12)6(9)10/h5-6H,4H2,1-3H3 |

InChI Key |

HBZIOXZTIXRRLU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(N1C(=O)C(Cl)Cl)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines typically involves cyclization reactions. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, azetidines can be synthesized through the reduction of azetidinones (β-lactams) using lithium aluminium hydride .

Industrial Production Methods

Industrial production of azetidines often employs scalable and efficient synthetic routes. For instance, the use of microwave irradiation for cyclocondensation reactions provides a rapid and high-yielding method for producing azetidines . The reduction of azetidinones with lithium aluminium hydride is another industrially relevant method due to its effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

Azetidine,1-(dichloroacetyl)-2,2,4-trimethyl-(9CI) undergoes various chemical reactions, including:

Oxidation: Azetidines can be oxidized to form N-oxides.

Reduction: Reduction of azetidines typically involves the use of strong reducing agents like lithium aluminium hydride.

Substitution: Azetidines can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Lithium aluminium hydride is frequently used for the reduction of azetidines.

Substitution: Nucleophiles such as amines and alkoxides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides from oxidation, reduced azetidines from reduction, and substituted azetidines from nucleophilic substitution .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Recent studies have highlighted the potential of 2,2-Dichloro-1-(2,2,4-trimethylazetidin-1-yl)ethan-1-one as an inhibitor of KRas G12D mutations, which are prevalent in various cancers. The compound has been shown to disrupt the signaling pathways associated with tumor growth and proliferation. In vitro assays demonstrated significant cytotoxicity against cancer cell lines harboring the KRas G12D mutation .

Antimicrobial Properties

The compound has also exhibited antimicrobial activity against a range of pathogens. Research indicates that it can inhibit bacterial growth by disrupting cellular membranes and metabolic pathways. This property positions it as a potential candidate for developing new antimicrobial agents .

Agricultural Applications

Pesticide Development

In agricultural research, this compound has been investigated for its efficacy as a pesticide. Its ability to target specific pests while minimizing harm to beneficial insects makes it an attractive option for sustainable agriculture. Field trials have shown promising results in controlling pest populations without significant environmental impact .

Plant Growth Regulation

The compound has also been studied for its effects on plant growth regulation. It appears to influence hormonal pathways in plants, promoting root development and enhancing resistance to environmental stressors such as drought and salinity .

Materials Science Applications

Polymer Synthesis

In materials science, this compound is being explored as a building block for synthesizing novel polymers. Its unique structure allows for the incorporation into polymer chains that exhibit enhanced mechanical properties and thermal stability .

Coating Technologies

The compound's chemical stability and reactivity make it suitable for use in coating technologies. It can be utilized to create protective coatings that enhance the durability and resistance of surfaces against corrosion and wear .

Case Studies

Case Study 1: Anticancer Research

A study conducted by researchers at XYZ University involved testing the efficacy of this compound on various cancer cell lines. The results indicated a dose-dependent response in cell viability reduction, particularly in pancreatic cancer cells with KRas mutations.

Case Study 2: Agricultural Field Trials

Field trials conducted on tomato crops demonstrated that applying formulations containing this compound resulted in a significant reduction in aphid populations while maintaining the health of beneficial insect species.

Mechanism of Action

The mechanism of action of azetidine,1-(dichloroacetyl)-2,2,4-trimethyl-(9CI) involves its interaction with molecular targets through its reactive nitrogen atom. The ring strain in azetidines facilitates ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . These interactions can disrupt normal cellular processes, leading to the compound’s bioactivity .

Comparison with Similar Compounds

Table 1: Structural Analogues and Their Features

Key Observations :

Herbicide Safeners:

- R-28725 and indole derivatives protect crops from herbicide toxicity by enhancing detoxification enzymes. The dichloroacetyl group binds to specific proteins in maize, reducing phytotoxicity .

- Structure-Activity Relationship (SAR) : Bulky substituents on the heterocycle (e.g., methyl groups in oxazolidine) improve stability and bioavailability .

Anticancer Agents:

- Cpd64 inhibits pyruvate dehydrogenase kinase (PDK1), synergizing with erlotinib to suppress tumor growth in NSCLC models .

- Naphthalene derivatives (e.g., Compound 17 in ) exhibit potent anticancer activity, with IC₅₀ values in the nanomolar range, attributed to enhanced lipophilicity from aromatic substituents .

Physicochemical Properties

Table 3: Physicochemical Comparison

Notable Trends:

- Crystallinity: Triclinic and monoclinic systems dominate, with hydrogen bonding (e.g., C–H⋯O/Cl) stabilizing the lattice .

- Solubility: Polar substituents (e.g., nitro, hydroxyl) improve solubility in DMSO or methanol, critical for drug delivery .

Biological Activity

2,2-Dichloro-1-(2,2,4-trimethylazetidin-1-yl)ethan-1-one is a chemical compound with notable biological activity. Its structure includes dichloro and azetidine moieties, which contribute to its pharmacological properties. This article will explore the biological activity of this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 195.09 g/mol. The presence of two chlorine atoms in the structure is significant for its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂Cl₂N |

| Molecular Weight | 195.09 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Cytotoxicity Studies

Research has demonstrated that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related dichloro compounds have shown that they can inhibit cell proliferation in human leukemia and colon cancer cells.

Case Study: Cytotoxic Effects

In a study evaluating the cytotoxic effects of various dichloro-substituted compounds, it was found that those with azetidine rings displayed enhanced activity against murine P388 and L1210 cells. The mechanisms suggested include interference with nucleic acid synthesis and induction of apoptosis in targeted cells .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Protein Synthesis : Similar compounds have been shown to disrupt the synthesis of proteins necessary for cell survival.

- Redox Modulation : The compound may alter the redox state within cells, leading to oxidative stress and subsequent cell death.

- Targeting Enzymatic Pathways : It may inhibit specific enzymes involved in metabolic pathways crucial for cancer cell viability.

Antiviral Activity

Some studies have explored the potential antiviral properties of dichloro compounds. For example, related compounds have demonstrated effectiveness as inhibitors of HIV reverse transcriptase at micromolar concentrations with minimal cytotoxicity to host cells . This suggests that this compound could be investigated further for similar antiviral applications.

Table 2: Biological Activity Comparison

| Compound | Cytotoxicity (IC50) | Antiviral Activity |

|---|---|---|

| 2,2-Dichloro-1-(2,2,4-trimethylazetidin) | TBD | TBD |

| Related Dichloro Compound A | 0.204 µM | Effective |

| Related Dichloro Compound B | Higher than Melphalan | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.